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molecular formula C13H18O2 B187065 Adamantan-1-yl acrylate CAS No. 121601-93-2

Adamantan-1-yl acrylate

Cat. No. B187065
M. Wt: 206.28 g/mol
InChI Key: PHPRWKJDGHSJMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08617778B2

Procedure details

Adamantyl acrylate is synthesized by the method described in JP-2001-106650-A. That is, 86.4 g (513 mmol) of 1,3-adamantane diol containing sodium in an amount of 0.05% by weight, 400 ml of toluene, 400 ml of n-octane, 108 g (1,500 mmol) of acrylic acid, 1.23 g of strong sulfuric acid, and 0.37 g p-methoxyphenol are placed in a separable flask equipped with a stirrer, a thermometer, a Dean-Stark water separator, a Dimroth condenser, an air introduction tube, and a separating valve provided on the bottom side. Reaction is conducted for five hours in a reflux state at 112° C. while inspiring a small amount of air to the flask. During the reaction, produced water is removed by using the Dean-Stark water separator. The reaction liquid is cooled down to room temperature followed by filtration of insoluble matters. 840 g of 5% by weight sodium hydroxide solution is admixed and separated. Thereafter, the organic phase is washed with 400 ml of water six times. The organic phase is condensed with a reduced pressure, filtered, and dried to obtain 83.8 g of adamantyl acrylate of white powder.
Quantity
86.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
108 g
Type
reactant
Reaction Step One
Quantity
1.23 g
Type
catalyst
Reaction Step One
Quantity
0.37 g
Type
catalyst
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]12([OH:12])[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][C:3](O)([CH2:4]3)[CH2:2]1)[CH2:8]2.[Na].CCCCCCCC.[C:22](O)(=[O:25])[CH:23]=[CH2:24]>S(=O)(=O)(O)O.COC1C=CC(O)=CC=1.O.C1(C)C=CC=CC=1>[C:22]([O:12][C:1]12[CH2:2][CH:3]3[CH2:9][CH:7]([CH2:6][CH:5]([CH2:4]3)[CH2:10]1)[CH2:8]2)(=[O:25])[CH:23]=[CH2:24] |^1:12|

Inputs

Step One
Name
Quantity
86.4 g
Type
reactant
Smiles
C12(CC3(CC(CC(C1)C3)C2)O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
Quantity
400 mL
Type
reactant
Smiles
CCCCCCCC
Name
Quantity
108 g
Type
reactant
Smiles
C(C=C)(=O)O
Name
Quantity
1.23 g
Type
catalyst
Smiles
S(O)(O)(=O)=O
Name
Quantity
0.37 g
Type
catalyst
Smiles
COC1=CC=C(C=C1)O
Name
Quantity
400 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Adamantyl acrylate is synthesized by the method
CUSTOM
Type
CUSTOM
Details
are placed in a separable flask
CUSTOM
Type
CUSTOM
Details
equipped with a stirrer
CUSTOM
Type
CUSTOM
Details
Reaction
CUSTOM
Type
CUSTOM
Details
During the reaction
CUSTOM
Type
CUSTOM
Details
is removed
CUSTOM
Type
CUSTOM
Details
The reaction liquid
FILTRATION
Type
FILTRATION
Details
followed by filtration of insoluble matters
CUSTOM
Type
CUSTOM
Details
separated
WASH
Type
WASH
Details
Thereafter, the organic phase is washed with 400 ml of water six times
CUSTOM
Type
CUSTOM
Details
condensed with a reduced pressure
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C=C)(=O)OC12CC3CC(CC(C1)C3)C2
Measurements
Type Value Analysis
AMOUNT: MASS 83.8 g
YIELD: CALCULATEDPERCENTYIELD 79.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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